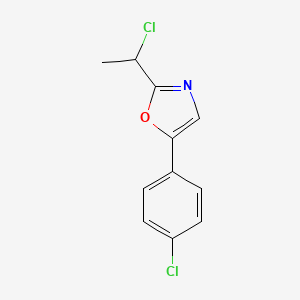

2-(1-Chloroethyl)-5-(4-chlorophenyl)-1,3-oxazole

Description

2-(1-Chloroethyl)-5-(4-chlorophenyl)-1,3-oxazole is a halogenated oxazole derivative with the molecular formula C₁₁H₉Cl₂NO (molecular weight: 242.099) . Its structure features a 1,3-oxazole core substituted at position 2 with a 1-chloroethyl group and at position 5 with a 4-chlorophenyl ring. The compound is identified by CAS No. 1152541-88-2 and is commercially available for medicinal chemistry research . Its SMILES notation is CC(C1=NC=C(O1)C2=CC=C(C=C2)Cl)Cl, and its InChIKey is XKCNPRPSWNAOPX-UHFFFAOYSA-N .

Properties

IUPAC Name |

2-(1-chloroethyl)-5-(4-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO/c1-7(12)11-14-6-10(15-11)8-2-4-9(13)5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCNPRPSWNAOPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(O1)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70996-53-1 | |

| Record name | 2-(1-chloroethyl)-5-(4-chlorophenyl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)-5-(4-chlorophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chlorobenzoyl chloride with 2-amino-1-chloroethane in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)-5-(4-chlorophenyl)-1,3-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization and Ring-Opening: The oxazole ring can participate in cyclization or ring-opening reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.

Cyclization and Ring-Opening: Acidic or basic conditions can facilitate these reactions, with catalysts like sulfuric acid (H2SO4) or sodium hydroxide (NaOH) being employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized derivatives.

Scientific Research Applications

2-(1-Chloroethyl)-5-(4-chlorophenyl)-1,3-oxazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-5-(4-chlorophenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazole Derivatives

Substitution Patterns and Structural Variations

The following table summarizes key structural differences between 2-(1-chloroethyl)-5-(4-chlorophenyl)-1,3-oxazole and analogous compounds:

Key Observations:

- Chloroethyl vs. Chloromethyl: The 1-chloroethyl group in the target compound increases molecular weight by ~14 Da compared to the chloromethyl analog.

- Positional Isomerism : 4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole differs in substituent placement (chloromethyl at position 4 and methyl at position 5), which could alter electronic properties and metabolic stability .

- Simpler Analogs : 5-(4-Chlorophenyl)-1,3-oxazole lacks substituents at position 2, reducing complexity but possibly diminishing bioactivity due to decreased lipophilicity .

Antimicrobial Activity:

- Compound 1a (Katariya et al., 2021): A pyridyl-pyrazoline clubbed oxazole derivative with 4-bromophenyl and 4-chlorophenyl substituents exhibited potent antimicrobial activity. This suggests that halogenated aryl groups enhance interactions with microbial targets .

- OXL-1 to OXL-6 : 5-(4-Bromophenyl)-1,3-oxazole derivatives demonstrated aromatase inhibition (IC₅₀: 0.8–5.2 µM), highlighting the role of halogenated aryl groups in enzyme targeting .

The 1-chloroethyl group may modulate activity by altering steric or electronic profiles compared to simpler analogs.

Cytokinin-like Activity:

- Compound №6 : 2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile showed cytokinin-like activity in plant growth assays, indicating oxazole derivatives' versatility in agrochemical applications .

Biological Activity

2-(1-Chloroethyl)-5-(4-chlorophenyl)-1,3-oxazole is a synthetic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its diverse biological activities. The presence of a chloroethyl group and a para-chlorophenyl group enhances its reactivity and biological profile. Its molecular formula is , with a molecular weight of approximately 233.66 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The chloroethyl moiety is believed to facilitate covalent bonding with target proteins, which can modulate their activity and lead to various biological effects, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains.

- Anticancer Properties : It may inhibit enzymes involved in cell proliferation, suggesting its use as an anticancer agent.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Effects : Studies have demonstrated its efficacy against several bacterial strains.

- Cytotoxicity Against Cancer Cells : It has shown promising results in vitro against various cancer cell lines, including colorectal cancer cells (HT29) with a cytotoxic concentration (CC50) comparable to established chemotherapeutics like cisplatin .

Anticancer Activity

A study evaluating the cytotoxic effects of various oxazole derivatives found that this compound exhibited significant activity against the HT29 cell line. The CC50 value was found to be around 58.44 µM, indicating that it is more effective than traditional drugs such as 5-fluorouracil (CC50 = 381.16 µM) and comparable to cisplatin (CC50 = 47.17 µM) .

Antimicrobial Activity

In antimicrobial studies, this compound was tested against several pathogens, showing effective inhibition zones comparable to standard antibiotics. For instance, it demonstrated notable activity against Gram-positive and Gram-negative bacteria, as detailed in the following table:

| Compound | Inhibition Zone (mm) |

|---|---|

| This compound | 20 |

| Ampicillin | 30 |

| Streptomycin | 27 |

This data indicates that the compound's antimicrobial efficacy is on par with established antibiotics .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to exhibit distinct biological activities compared to other oxazole derivatives. A comparative analysis reveals that while many oxazole compounds have been synthesized for their antimicrobial properties, this specific derivative shows enhanced selectivity and potency against cancer cells due to its functional groups.

Table: Comparative Cytotoxicity of Oxazole Derivatives

| Compound | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | 58.44 | ~3 |

| Cisplatin | 47.17 | <1 |

| 5-Fluorouracil | 381.16 | <1 |

The selectivity index indicates that this compound is significantly less toxic to healthy cells compared to conventional chemotherapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.